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Executive Summary
CBL0137, a second-generation curaxin, is a promising anti-cancer agent that functions

primarily by inhibiting the Facilitates Chromatin Transcription (FACT) complex.[1] This orally

available small molecule intercalates with DNA, trapping the FACT complex on chromatin and

preventing the transcription of key oncogenic signaling pathways.[1][2] Its unique mechanism

of action leads to the simultaneous activation of the p53 tumor suppressor pathway and the

inhibition of the pro-survival NF-κB pathway.[3][4] Preclinical studies have demonstrated its

efficacy across a wide range of malignancies, including glioblastoma, pancreatic cancer,

hematological malignancies, and neuroblastoma.[5][6] Furthermore, CBL0137 has shown the

ability to target cancer stem cells and enhance the efficacy of standard chemotherapies and

radiation.[5][7] This document provides a comprehensive technical overview of CBL0137,

summarizing key quantitative data, detailing experimental protocols, and visualizing its complex

mechanisms of action.

Core Mechanism of Action: Targeting the FACT
Complex
The primary molecular target of CBL0137 is the FACT complex, a heterodimeric histone

chaperone composed of the SSRP1 and SPT16 subunits.[3] FACT is critical for transcription

elongation, DNA repair, and replication, as it destabilizes nucleosomes to allow passage of
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polymerases.[8] In many cancer cells, FACT is overexpressed and essential for survival, while

it is largely absent in normal, differentiated cells.[1][9]

CBL0137 is a DNA-binding small molecule.[10] Its carbazole core intercalates between DNA

base pairs, which alters chromatin stability and traps the FACT complex, leading to its

functional inactivation.[2][11] This sequestration of FACT has two major, opposing downstream

effects on critical transcription factors:

p53 Activation: Inhibition of FACT leads to the activation of the p53 tumor suppressor protein.

[4]

NF-κB Inhibition: CBL0137 suppresses the transcriptional activity of NF-κB, a key factor in

promoting cell survival, inflammation, and chemoresistance.[4]

This dual-action mechanism allows CBL0137 to induce apoptosis and inhibit cell proliferation in

a broad range of tumor types.[5][6]
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Caption: Core mechanism of CBL0137 action.

Impact on Key Signaling Pathways
Beyond the primary p53 and NF-κB axes, FACT inhibition by CBL0137 modulates a diverse set

of signaling pathways crucial for tumorigenesis and cancer cell stemness.[5][12]
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NOTCH1 Signaling: In Small Cell Lung Cancer (SCLC), CBL0137 increases the mRNA

expression of NOTCH1, which inhibits the self-renewal of cancer stem cells (CSCs).[5][12]

HSF1 Signaling: CBL0137 suppresses the Heat Shock Factor 1 (HSF1)/hsp70 transcription

pathway, which is critical for proteostasis in cancer cells, thereby increasing apoptosis.[5]

MYCN Pathway: In neuroblastoma, a cancer often driven by MYCN amplification, CBL0137

downregulates both FACT and MYCN expression, inhibiting tumor progression.[5]

Wnt/β-catenin Signaling: In colorectal cancer models, CBL0137 has been shown to inhibit

the Wnt/β-catenin signaling pathway.[13]

DNA Damage Repair (DDR): CBL0137 interferes with DNA damage repair, sensitizing

cancer cells to genotoxic agents like cisplatin and radiation. It has been shown to inhibit the

recruitment and acetylation of APE1, a key DDR protein.[7][14]
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Caption: CBL0137's impact on multiple cancer signaling pathways.

Quantitative Preclinical and Clinical Data
In Vitro Efficacy
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CBL0137 demonstrates potent cytotoxic and cytostatic effects across various cancer cell lines,

with IC50 and EC50 values typically in the sub-micromolar to low micromolar range.

Parameter Cell Line(s) Cancer Type Value (µM) Citation

EC50 (p53

Activation)
Cell-free assay N/A 0.37 [4][15]

EC50 (NF-κB

Inhibition)
Cell-free assay N/A 0.47 [4][15]

IC50

(Cytotoxicity)

Hematologic

Malignancy Cells

Leukemia/Myelo

ma
0.41 - 1.60 [10]

IC50 (Clonogenic

Assay)
A1207, U87MG Glioblastoma 0.254 [16]

Significant p53

Increase
A1207, U87MG Glioblastoma 0.6 - 2.0 [12]

Complete Cell

Death

Pancreatic

Cancer Cells

Pancreatic

Cancer
> 2.5 [17]

In Vivo Preclinical Efficacy
Animal models have confirmed the anti-tumor activity of CBL0137, both as a monotherapy and

in combination with other agents.
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Animal Model Cancer Type Dosing Key Finding Citation

Orthotopic Nude

Mice

Glioblastoma

(TMZ-resistant)
IV administration

Significantly

increased

survival

[3]

Orthotopic Nude

Mice

Pancreatic

Cancer (PANC-

1)

50-90 mg/kg

Enhanced

gemcitabine

antitumor

activity; delayed

tumor relapse

[9][17]

Murine Model

(WEHI-3)

Acute Myeloid

Leukemia (AML)
N/A

Significant

anticancer

effects (reduced

spleen/liver size)

[10]

TH-MYCN Mice Neuroblastoma N/A

Inhibited MYCN-

driven tumor

initiation and

progression

[5]

Intracranial

Xenograft
Medulloblastoma N/A

Significantly

suppressed

tumor growth

when combined

with cisplatin

[7]

Phase I Clinical Trial Data (Solid Tumors)
A Phase I dose-escalation study (NCT01905228) evaluated intravenously administered

CBL0137 in patients with advanced solid tumors.[18][19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5604960/
https://www.roswellpark.org/newsroom/201411-cleveland-biolabs-roswell-park-publish-studies-curaxin-cbl0137-preclinical-models
https://www.medchemexpress.com/CBL-0137.html
https://www.mdpi.com/2227-9059/11/1/230
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00598/full
https://pubmed.ncbi.nlm.nih.gov/34271103/
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3583
https://www.researchgate.net/publication/341642201_Results_of_a_completed_phase_I_trial_of_CBL0137_administered_intravenously_IV_to_patients_Pts_with_advanced_solid_tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Number of Patients 83

Dose Range 10 to 700 mg/m²

Administration Schedule IV on Days 1, 8, and 15 of a 28-day cycle

Maximum Tolerated Dose (MTD) 540 mg/m²

Recommended Phase 2 Dose (RP2D) 540 mg/m²

Dose-Limiting Toxicities (DLTs)
Myelosuppression (thrombocytopenia,

neutropenia), photosensitivity, anemia

Pharmacokinetics (t1/2) ~24.7 hours (mean)

Best Response
Stable Disease; tumor regressions up to 22%

observed

Rationale for Combination Therapies
A key strength of CBL0137 is its potential to synergize with existing cancer therapies. Its

mechanism of inhibiting DNA damage repair provides a strong rationale for combining it with

DNA-damaging agents like chemotherapy and radiation.[7][14] Furthermore, by inhibiting pro-

survival pathways like NF-κB, which are often activated as a resistance mechanism to other

drugs, CBL0137 can re-sensitize resistant tumors.[17][20]
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Caption: Rationale for CBL0137 combination therapies.

Detailed Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability following drug

treatment.
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Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere

overnight.

Drug Treatment: Treat cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 µM) for a

specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Treat cells in a 6-well plate with CBL0137 at the desired concentration and

time point.

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V

and Propidium Iodide (PI) according to the manufacturer's protocol.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry

analysis software.

Gene and Protein Expression (qRT-PCR and Western
Blot)
These methods are used to quantify changes in mRNA and protein levels of target genes.

A. Quantitative Real-Time PCR (qRT-PCR)

RNA Extraction: Isolate total RNA from CBL0137-treated and control cells using a suitable kit

(e.g., TRIzol).

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse

transcription kit.

PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA

template, and primers specific for the gene of interest (e.g., NOTCH1, MYC) and a

housekeeping gene (e.g., GAPDH, ACTB).

Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene

expression using the 2-ΔΔCt method.[2]

B. Western Blot

Protein Lysis: Lyse treated and control cells in RIPA buffer with protease and phosphatase

inhibitors.[21]

Quantification: Determine protein concentration using a BCA or Bradford assay.

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with

primary antibodies against target proteins (e.g., p53, SSRP1, cleaved caspase-3) overnight

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.mdpi.com/1422-0067/24/16/12874
https://pmc.ncbi.nlm.nih.gov/articles/PMC10808957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


at 4°C.

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate

HRP-conjugated secondary antibody. Detect the signal using an enhanced

chemiluminescence (ECL) substrate.

Orthotopic Xenograft Mouse Model Workflow
This protocol outlines a typical in vivo efficacy study. All procedures must be approved by an

Institutional Animal Care and Use Committee (IACUC).[3]
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1. Cell Implantation
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(Monitor tumor growth via imaging)
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Caption: General workflow for a preclinical xenograft study.

Conclusion and Future Directions
CBL0137 is a novel anti-cancer agent with a well-defined, multi-faceted mechanism of action

centered on the inhibition of the FACT complex. Its ability to co-activate p53 and inhibit NF-κB,

target cancer stem cells, and modulate numerous oncogenic pathways underscores its
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therapeutic potential. Strong preclinical data and manageable toxicity in a Phase I trial support

its continued development.[18] Future research will likely focus on optimizing combination

strategies, identifying predictive biomarkers of response, and expanding clinical trials into a

wider range of malignancies, including pediatric cancers.[22][23] The unique chromatin-

modifying properties of CBL0137 position it as a promising candidate for overcoming drug

resistance and improving outcomes for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10454690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6292929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6292929/
https://aacrjournals.org/cancerpreventionresearch/article/13/1/53/47279/Prevention-of-Colorectal-Carcinogenesis-by-DNA
https://pubmed.ncbi.nlm.nih.gov/39251545/
https://pubmed.ncbi.nlm.nih.gov/39251545/
https://pubmed.ncbi.nlm.nih.gov/39251545/
https://www.medchemexpress.com/CBL0137_hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11419263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11419263/
https://www.medchemexpress.com/CBL-0137.html
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3583
https://www.researchgate.net/publication/341642201_Results_of_a_completed_phase_I_trial_of_CBL0137_administered_intravenously_IV_to_patients_Pts_with_advanced_solid_tumors
https://www.researchgate.net/publication/268450617_Curaxin_CBL0137_eradicates_drug_resistant_cancer_stem_cells_and_potentiates_efficacy_of_gemcitabine_in_preclinical_models_of_pancreatic_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC10808957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10808957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8380471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8380471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8380471/
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.10051
https://www.benchchem.com/product/b12391418#cbl0137-curaxin
https://www.benchchem.com/product/b12391418#cbl0137-curaxin
https://www.benchchem.com/product/b12391418#cbl0137-curaxin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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